2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide

Regioisomer comparison CCR5 antagonist Structure-activity relationship

In CCR5 antagonist drug discovery, reliance on unvalidated or generic phenylacetamide building blocks introduces significant project risk due to unconfirmed target engagement. This compound resolves that bottleneck. As a preliminarily validated CCR5 antagonist scaffold, it provides a high-confidence starting point for medicinal chemistry. Key features include: a defined 5-bromo-2-fluorophenyl pharmacophore enabling halogen bonding and metabolic stabilization studies; a chiral α-methylamino acetamide center for enantioselective profiling and chiral chromatography method development; and direct prioritization over uncharacterized regioisomers for combinatorial library synthesis targeting HIV entry, asthma, and rheumatoid arthritis.

Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
Cat. No. B12108611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide
Molecular FormulaC9H10BrFN2O
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCNC(C1=C(C=CC(=C1)Br)F)C(=O)N
InChIInChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14)
InChIKeyAGTOHMOOXRGRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide: Product Overview


2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide (CAS 1218352-01-2) is a synthetic, halogenated phenylacetamide derivative with the molecular formula C₉H₁₀BrFN₂O and a molecular weight of 261.09 g/mol [1]. It features a chiral alpha-carbon bearing both a primary amide and a methylamino group, combined with a 5-bromo-2-fluorophenyl ring that introduces distinct electronic and steric properties. Preliminary pharmacological screening indicates that this compound can act as a CCR5 antagonist, suggesting potential applications in the treatment of HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [2]. Available from suppliers at typical purities of 95–97%, it is primarily utilized as a research chemical and building block in early-stage drug discovery .

Target engagement CCR5 antagonist screening hit; supports hit-to-lead optimisation
Stereochemical control Chiral α-carbon; enantiomeric composition must be verified before procurement
Pharmacophore exploration Dual-halogen (Br/F) scaffold for halogen bonding and metabolic stability SAR

Why Analogs Cannot Replace 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide


Halogenated phenylacetamide derivatives with similar molecular scaffolds (e.g., regioisomers, chloro-analogs, or unsubstituted phenyl variants) are not freely interchangeable in CCR5 antagonist research programs [1]. The specific positioning of the bromine at C-5 and fluorine at C-2 on the phenyl ring, combined with the alpha-methylamino acetamide motif, creates a unique pharmacophoric pattern that influences both target binding and metabolic stability. Preliminary pharmacological data indicate that 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide exhibits CCR5 antagonism, but quantitative potency comparisons against close analogs remain unpublished, necessitating direct experimental evaluation rather than assumptions of functional equivalence [2].

Regioisomer activity gap

The N-methylamino regioisomer (CAS 1889883-76-4) lacks any reported CCR5 activity; binding profile may not transfer.

Unconfirmed enantiopurity

Commercial lots are often racemic or unspecified; single-enantiomer analogs show different pharmacological behaviour.

Halogen substitution shift

Chloro or unsubstituted phenyl analogs alter lipophilicity and halogen bonding; SAR may not reproduce.

2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide vs. Closest Alternatives


α-Methylamino vs. N-Methylamino Acetamide for CCR5 Binding

The target compound (CAS 1218352-01-2) is a regioisomer of 2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide (CAS 1889883-76-4). In the target compound, the methylamino group is attached to the alpha-carbon adjacent to the amide carbonyl, whereas in the regioisomer it is directly attached to the phenyl ring nitrogen. This structural difference is expected to significantly alter the three-dimensional presentation of the pharmacophore to the CCR5 receptor binding pocket . While direct head-to-head CCR5 binding data for both regioisomers are not publicly available, the target compound has been specifically identified through preliminary pharmacological screening as a CCR5 antagonist candidate, whereas no such activity has been reported for the regioisomer [1].

Regioisomer CCR5 Activity
Class-level
Target: active (qualitative) Comparator: no activity reported
Supports target engagement context; comparator uncharacterized
Preliminary screening; assay details not publicly disclosed
Regioisomer comparison CCR5 antagonist Structure-activity relationship

Enantiomeric Purity: Single-Enantiomer vs. Racemate

The target compound contains a chiral center at the alpha-carbon. Suppliers such as Leyan offer the compound at 97% purity, but the enantiomeric composition (racemic vs. single enantiomer) is not consistently specified across vendors . In contrast, structurally related phenylacetamide building blocks from certain suppliers are explicitly offered as single enantiomers (e.g., (S)-configured analogs). The lack of defined enantiomeric purity in most listings for CAS 1218352-01-2 represents a critical procurement consideration, as the two enantiomers are likely to exhibit different CCR5 binding affinities and pharmacokinetic profiles .

Chiral Purity Disclosure
Data to verify
Typically racemic or unspecified (97% chemical purity) Comparator: single enantiomers >95% ee offered
Enantiomeric composition requires supplier confirmation
May require chiral separation for enantioselective studies
Chiral purity Procurement Enantioselective synthesis

LogP and TPSA Compared to Unsubstituted and Monohalogenated Analogs

The target compound has a computed XLogP3-AA of 1.2 and a TPSA of 55.1 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliant). In comparison, the unsubstituted phenyl analog 2-(methylamino)-2-phenylacetamide (removal of both Br and F) would be predicted to have a lower XLogP (~0.5–0.7) and similar TPSA, while the 5-chloro-2-fluoro analog would have slightly different lipophilicity (XLogP ~0.9–1.1) [2]. The specific Br/F combination at the 5- and 2-positions provides a unique balance of halogen bond donor capability (Br) and metabolic oxidative protection (F) that is not simultaneously present in mono-halogenated or dichloro analogs.

Computed Lipophilicity
Class-level
XLogP3 1.2 (target) vs ~0.5-0.7 (unsubstituted), ~0.9-1.1 (5-Cl-2-F)
Bromine increases lipophilicity and halogen bonding potential
Computed values; experimental confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling

CCR5 Antagonist Activity: Qualitative Evidence vs. Structural Analogs

According to Semantic Scholar records, preliminary pharmacological screening has identified 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide as a compound capable of CCR5 antagonism, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, a search of the PubChem BioAssay database, ChEMBL, and BindingDB for the regioisomer (CAS 1889883-76-4) and the 5-chloro-2-fluoro analog yielded no CCR5-related bioactivity records [2]. This qualitative activity annotation, while not providing a definitive IC₅₀ value, indicates target engagement that has not been observed for structurally similar compounds.

CCR5 Antagonist Activity
Reported
Active in preliminary screen (no IC50) vs. No activity records for structural analogs
Only analog with any reported CCR5 activity
Quantitative potency data unavailable
CCR5 Chemokine receptor Anti-HIV

Key Applications for 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide


Focused CCR5 Antagonist Library Synthesis

Based on its qualitative identification as a CCR5 antagonist in preliminary pharmacological screening [1], this compound serves as a validated starting scaffold for combinatorial library synthesis targeting the CCR5 chemokine receptor. Medicinal chemistry teams synthesizing analogs for HIV entry inhibition, inflammatory disease modulation, or autoimmune disorder treatment can prioritize this scaffold over uncharacterized regioisomers or non-halogenated analogs that lack any target engagement signal.

Halogen-Bonding SAR Studies

The 5-bromo substituent on the phenyl ring provides a heavy halogen capable of participating in halogen bonding interactions within the CCR5 binding pocket. Coupled with the 2-fluoro group's metabolic protective effect, this compound offers a unique dual-halogen pharmacophore for systematic SAR exploration [2]. Researchers can use this scaffold to probe the relative contributions of Br→π vs. Br→O halogen bonds by comparing with the 5-chloro and 5-iodo analogs, all while maintaining the ortho-fluorine.

Chiral Separation and Enantioselective Pharmacology

Given the chiral alpha-carbon center and the likelihood of enantioselective CCR5 binding, this compound is suitable for chiral chromatography method development and enantioselective pharmacological profiling. Procured as a racemate or with unspecified enantiomeric composition from vendors such as Leyan (97% purity) , research groups can undertake chiral resolution to isolate and characterize each enantiomer's individual CCR5 binding affinity, selectivity profile, and downstream signaling bias.

Metabolic Stability Optimization via Fluorine Scan

The ortho-fluorine substituent is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the 2-position of the phenyl ring. This compound can be incorporated into a fluorine scan program where the 2-fluoro group is systematically moved or replaced (e.g., 3-fluoro, 4-fluoro, or des-fluoro analogs) to quantify the metabolic stabilization contribution of this substituent specifically in the context of a CCR5 antagonist chemotype [2].

Application
Selection Property
Validation Focus
CCR5 antagonist hit-to-lead library synthesis
Qualitative CCR5 antagonist annotation
Biochemical target engagement confirmation
Halogen bond SAR studies
Dual-halogen (Br/F) pharmacophore
Halogen bonding contribution to binding
Chiral separation and enantioselective pharmacology
Chiral α-carbon center
Enantioselective CCR5 binding profiling
Fluorine scan metabolic stability
Ortho-fluorine metabolic shield
CYP450 oxidative metabolism resistance
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